molecular formula C11H16N2O2 B15259153 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol

Cat. No.: B15259153
M. Wt: 208.26 g/mol
InChI Key: MCLZNTYJXMEVJZ-UHFFFAOYSA-N
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Description

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopropylamine with a suitable precursor to form the oxadiazole ring. One common method involves the use of amidoxime and carbonyl diimidazole (CDI) in toluene to obtain the desired oxadiazole derivative . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is unique due to its specific combination of the oxadiazole ring and the cyclopentan-1-ol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C11H16N2O2/c14-11(5-1-2-6-11)7-9-12-10(13-15-9)8-3-4-8/h8,14H,1-7H2

InChI Key

MCLZNTYJXMEVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

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